molecular formula C9H12ClN3O3 B7829717 H-D-ALA-PNA HCL

H-D-ALA-PNA HCL

Cat. No.: B7829717
M. Wt: 245.66 g/mol
InChI Key: YEXRLSXNWLNHQR-UHFFFAOYSA-N
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Description

H-D-ALA-PNA HCL is a derivative of D-alanine, an amino acid. It is a compound with the molecular formula C9H11N3O3·HCl and a molecular weight of 245.7 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-ALA-PNA HCL typically involves the reaction of D-alanine with 4-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

H-D-ALA-PNA HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and research .

Scientific Research Applications

H-D-ALA-PNA HCL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-D-ALA-PNA HCL involves its interaction with specific enzymes and proteins. It acts as a substrate for certain enzymes, leading to the formation of products that can be studied to understand enzyme kinetics and mechanisms. The molecular targets and pathways involved include aminopeptidases and other proteolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-ALA-PNA HCL is unique due to its specific interaction with D-alanine-specific enzymes, making it a valuable tool in enzymatic studies and research. Its distinct chemical structure allows for targeted applications in various scientific fields .

Properties

IUPAC Name

2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388481
Record name D-Alanine 4-nitroanilide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201731-77-3
Record name D-Alanine 4-nitroanilide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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